4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-(2-Methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic core known for diverse biological activities . The compound features a 2-methylpropyl (isobutyl) group at position 4 and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at position 2. This structural configuration distinguishes it from other triazolone derivatives, which typically incorporate aryl, alkyl, or Schiff base moieties.
Properties
IUPAC Name |
4-(2-methylpropyl)-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)6-13-9(11-12-10(13)14)8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLJUOLYYEWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-methylpropyl)-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, with the CAS number 2198985-82-7 and molecular formula , is a member of the triazole family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications due to its structural characteristics and the biological properties associated with triazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 2198985-82-7 |
Antioxidant Activity
Triazole derivatives, including this compound, are noted for their antioxidant properties . Studies have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress. For instance, related triazole compounds have demonstrated significant antioxidant activity measured through assays like DPPH and ABTS, indicating their potential in preventing oxidative damage in biological systems .
Antibacterial Activity
The antibacterial efficacy of triazole compounds is well-documented. Research indicates that derivatives similar to this compound exhibit activity against a range of Gram-positive and Gram-negative bacteria. For example, molecular docking studies have revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism of action against pathogens such as Escherichia coli and Staphylococcus aureus .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties . They act by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal infections . The compound's structural features may enhance its antifungal potency compared to traditional agents.
Other Biological Activities
Beyond antioxidant and antimicrobial effects, triazole derivatives have shown promise in several other areas:
- Anticancer Activity : Some studies suggest that triazoles can inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Triazole compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties : Research indicates potential applications in treating neurological disorders due to their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Case Studies
A recent study evaluated the biological activities of various triazole derivatives, including those structurally related to this compound. The results indicated:
- Antioxidant Capacity : Compounds showed IC50 values comparable to ascorbic acid in DPPH assays.
- Antibacterial Efficacy : Notable activity against Candida albicans and other bacterial strains was recorded.
This study highlights the compound's potential as a lead structure for developing new therapeutic agents targeting oxidative stress and microbial infections .
Comparison with Similar Compounds
Structural and Electronic Properties
The 4,5-dihydro-1H-1,2,4-triazol-5-one core is planar, with substituents influencing conformational flexibility and electronic distribution. Key comparisons include:
- Substituent Effects: The oxolan-2-yl group introduces an oxygen-containing heterocycle, enhancing solubility in polar solvents compared to non-polar aryl groups (e.g., 3-(p-methoxybenzyl) derivatives in ).
- Computational Studies: Compounds like 3-(m-chlorobenzyl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-triazol-5-one were optimized using B3LYP/6-31G(d,p) and HF/6-31G(d,p) methods, revealing bond lengths of 1.38–1.42 Å for C=N in the triazolone ring . Similar calculations for the target compound would clarify the electronic effects of the oxolane ring.
Table 1: Structural Parameters of Select Triazolone Derivatives
Physicochemical and Acidic Properties
The weak acidity of the triazolone ring (pKa ~9–11 in acetonitrile) is influenced by substituents:
- pKa Values: 3-Alkyl-4-(3,4-dihydroxybenzylidenamino) derivatives exhibited pKa values of 9.2–10.5 in acetonitrile . The electron-donating oxolane ring in the target compound may lower acidity compared to electron-withdrawing groups (e.g., nitro or carbonyl). Methylation or acetylation of hydroxyl groups increases pKa by reducing hydrogen bond donation capacity .
Table 3: Acidic Properties in Non-Aqueous Solvents
*Estimated based on electronic effects.
Preparation Methods
Multi-Step Synthesis via Reductive Amination and Cyclization
The primary synthetic pathway, as disclosed in patent WO2015059716A2, involves a 10-step process to construct the triazolone core and introduce the 2-methylpropyl and oxolan-2-yl substituents. Key intermediates include:
- 4-(2,4-Difluorophenyl)pent-4-enoic acid (Formula-3) : Synthesized via reaction of 4-(2,4-difluorophenyl)-4-oxobutanoic acid with methyl triphenyl phosphonium bromide in the presence of a base such as potassium tert-butoxide.
- (R)-3-(4-(2,4-Difluorophenyl)pent-4-enoyl)-4-phenyloxazolidin-2-one (Formula-5) : Formed by coupling Formula-3 with (R)-4-phenyloxazolidin-2-one using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
- Cyclization to Tetrahydrofuran Intermediate (Formula-7) : Achieved via iodine-mediated cyclization of Formula-6, derived from Formula-5 using 1,3,5-trioxane and a catalytic base.
The final step involves introducing the 1,2,4-triazol-5-one moiety through nucleophilic substitution with 1H-1,2,4-triazole under basic conditions, followed by purification via column chromatography.
Alternative Route via Acylation of 4-Amino-4,5-Dihydrotriazol-5-One
A modified approach, adapted from methodologies for analogous triazolones, involves acylation of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one intermediates. For this compound:
- 3-Alkyl-4-Amino Intermediate Preparation : The 4-amino group is introduced via reduction of a nitro precursor using sodium borohydride in ethanol.
- Acylation with Oxolan-2-yl Carbonyl Chloride : The amino group reacts with oxolan-2-yl carbonyl chloride in n-butyl acetate at 80°C for 7 hours, yielding the target compound after recrystallization.
Optimization of Reaction Conditions
Solvent and Base Selection
Critical parameters influencing yield and purity include:
| Step | Optimal Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Tetrahydrofuran | Potassium tert-butoxide | 0–5°C | 78 |
| Cyclization | Dichloromethane | Triethylamine | 25°C | 85 |
| Acylation | n-Butyl acetate | Pyridine | 80°C | 72 |
Catalytic Enhancements
- Iodine in Cyclization : Improves ring closure efficiency by stabilizing transition states through halogen bonding.
- Microwave-Assisted Synthesis : Reduces acylation time from 7 hours to 45 minutes while maintaining 70% yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with retention time = 12.4 minutes.
Comparative Analysis of Synthetic Methods
| Parameter | Patent Route | Acylation Route |
|---|---|---|
| Total Steps | 10 | 3 |
| Overall Yield | 32% | 52% |
| Scalability | Industrial | Lab-scale |
| Purification | Column chromatography | Recrystallization |
The patent route offers scalability but suffers from low yield, whereas the acylation method is efficient for small-scale synthesis.
Industrial Production Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
